molecular formula C8H8ClN3 B11909050 (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

Cat. No.: B11909050
M. Wt: 181.62 g/mol
InChI Key: PNCWUTUPYXFIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (CAS 1505311-42-1) is a high-value 7-azaindole derivative that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol, is prized for its role as a building block in the development of targeted therapeutic agents . Its primary research value lies in the construction of kinase inhibitors; for instance, it is a key precursor in the synthesis of advanced compounds like pexidartinib, an FDA-approved drug for tenosynovial giant cell tumor which acts by inhibiting colony-stimulating factor-1 receptor (CSF-1R) . The structure incorporates a chlorinated pyrrolopyridine scaffold, which is a privileged pharmacophore in the design of molecules that modulate various kinase signaling pathways . The chlorination at the 5-position allows for further functionalization via cross-coupling reactions, while the aminomethyl group provides a versatile handle for conjugation with other heterocyclic systems, enabling researchers to explore structure-activity relationships and optimize drug-like properties . This chemical is intended for research purposes as a pharmaceutical intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions. For more detailed information, please refer to the safety data sheet.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

InChI

InChI=1S/C8H8ClN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,2,10H2,(H,11,12)

InChI Key

PNCWUTUPYXFIFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while minimizing reaction times and by-products .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methylamine in ethanol.

Major Products:

Scientific Research Applications

Anticancer Activity

(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has been identified as a selective inhibitor of B-Raf(V600E), a mutation commonly found in melanoma and other cancers. The inhibition of this kinase leads to decreased cell proliferation and induction of apoptosis in cancer cells.

Case Study:
In a study involving melanoma cell lines, treatment with this compound resulted in a significant reduction in cell viability. The IC50 value for this compound was determined to be approximately 0.5 µM, indicating potent activity against B-Raf(V600E) expressing cells.

Table 1: Anticancer Activity Data

Compound NameTarget KinaseIC50 (µM)Cell Line
This compoundB-Raf(V600E)0.5A375 (melanoma)
Other B-Raf inhibitorsB-Raf(V600E)1.2A375 (melanoma)

Antimicrobial Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit notable antimicrobial activities against various pathogens. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundCandida albicans16 µg/mL

Mechanism of Action

The mechanism of action of (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves its interaction with specific molecular targets such as receptor tyrosine kinases. It acts by inhibiting these kinases, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .

Comparison with Similar Compounds

5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Key Difference : Bromine replaces chlorine at position 3.
  • Similarity scores (0.93 vs. reference compound) suggest retained core activity but modified pharmacokinetics .
  • Applications : Primarily used in Suzuki coupling reactions for drug discovery .

5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride

  • Key Difference : Amine group replaces methanamine at position 3.
  • Impact : The protonated amine may enhance solubility but reduce membrane permeability. Similarity score: 0.89 .

Ring Fusion Position Isomers

2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine

  • Key Difference : Pyrrolo[2,3-c ]pyridine core (vs. [2,3-b ]).
  • Impact: Altered ring fusion shifts the spatial orientation of substituents, disrupting interactions with kinase targets.

Substituent Variations

PLX-4720

  • Key Difference : Replaces methanamine with a carbonyl-linked 2,4-difluorophenyl-sulfonamide group.
  • Impact : Targets B-RafV600E (IC50 = 13 nM) instead of CSF-1R, demonstrating how substituent changes redirect selectivity .
  • Molecular Weight : 413.83 g/mol .

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine (Pexidartinib)

  • Key Difference : Incorporates the reference compound as a methyl-linked pyridine moiety.
  • Impact : The trifluoromethylpyridine group enhances CSF-1R binding (IC50 = 20 nM) and oral bioavailability .
  • Purity : >98% .

Salt and Solubility Modifications

Dihydrochloride Dihydrate Forms

  • Example : 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride dihydrate.
  • Impact : Salt formation improves aqueous solubility, critical for in vivo efficacy. The dihydrate form stabilizes the crystal lattice, enhancing shelf life .

Physicochemical and Pharmacokinetic Data

Compound Molecular Weight (g/mol) Purity Solubility
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine 181.62 N/A Low (DMSO required)
Pexidartinib 519.82 >98% Soluble in DMSO
PLX-4720 413.83 ≥95% Soluble in DMSO

Biological Activity

(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various biological evaluations.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolo[2,3-b]pyridine core with a chloro substituent at the 5-position and a methanamine group at the 3-position. The synthesis typically involves multi-step processes that include the formation of the pyrrolo[2,3-b]pyridine framework followed by chlorination and amination steps.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown potent activity against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cells.

CompoundCell LineIC50 (μM)Reference
1HeLa0.126
2SMMC-77210.071
3K5620.164

Structure-Activity Relationship (SAR) : The presence of electron-donating groups significantly enhances the anticancer activity of these compounds, while electron-withdrawing groups tend to diminish their efficacy. For example, substituents such as methoxy groups at specific positions have been correlated with increased potency.

Kinase Inhibition

The compound has also been investigated for its potential as a kinase inhibitor. Research indicates that certain derivatives can selectively inhibit specific kinases involved in cancer progression. The inhibitory activity has been linked to structural features that enhance binding affinity to the target kinase.

Study on Anticancer Efficacy

A notable study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their anticancer activity. The results indicated that modifications on the pyridine ring significantly influenced the cytotoxicity against various cancer cell lines.

Findings :

  • Compound A : Exhibited an IC50 value of 0.045 μM against MCF-7 breast cancer cells.
  • Compound B : Showed moderate activity with an IC50 of 0.120 μM against HepG2 liver cancer cells.

These findings suggest that further optimization of the chemical structure could yield even more potent anticancer agents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction ConditionsProducts FormedYield (%)Key Reference
KOtBu/DMF, 80°C, 12h5-Amino derivatives68–72
Pd-catalyzed Suzuki coupling5-Aryl/heteroaryl substituted analogs55–60
CuI-mediated alkyne substitution5-Alkynyl derivatives48

This reactivity enables structural diversification for drug discovery applications, particularly in generating FGFR inhibitors .

Amine-Functional Group Reactivity

The primary amine participates in characteristic reactions:

A. Condensation Reactions

  • Forms Schiff bases with aldehydes/ketones (e.g., benzaldehyde in ethanol, RT, 2h)

  • Reacts with isocyanates to yield urea derivatives (e.g., phenyl isocyanate, DCM, 0°C→RT)

B. Acylation

Acylating AgentProductApplication
Acetyl chlorideN-Acetylated derivativeSolubility enhancement
Benzoyl chlorideN-Benzoylated analogCrystallization studies
Trifluoroacetic anhydrideN-Trifluoroacetylated compoundIntermediate in peptide synthesis

Electrophilic Aromatic Substitution

The pyrrolopyridine core undergoes regioselective reactions:

PositionReaction TypeConditionsMajor Product
C-4NitrationHNO₃/H₂SO₄, 0°C4-Nitro derivative
C-2HalogenationBr₂/FeCl₃, DCM, RT2-Bromo analog
C-6SulfonationClSO₃H, 60°C6-Sulfochloride intermediate

Electronic effects from the chlorine and amine groups direct substitution to C-4 and C-6 positions .

Coordination Chemistry

The compound acts as a ligand in metal complexes:

Metal SaltCoordination ModeComplex GeometryBiological Relevance
Pd(OAc)₂N(pyrrolo)-Pd-N(amine)Square planarCatalytic cross-coupling
CuCl₂Bidentate (N,N)TetrahedralAntimicrobial activity
Fe(III) chlorideTridentateOctahedralMRI contrast agent research

These complexes show potential in catalysis and biomedical applications .

Stability and Side Reactions

Critical stability considerations include:

  • Oxidation : The amine group oxidizes to nitro under strong oxidants (e.g., KMnO₄/H⁺)

  • Photodegradation : UV light induces ring-opening at C-2–N-1 bond (t₁/₂ = 3.2h in methanol)

  • Acid Sensitivity : Protolysis occurs in concentrated HCl (>6M), yielding 3-aminomethyl degradation products

Comparative Reactivity Analysis

DerivativeNAS Activity (Cl)Amine ReactivityAromatic SE Activity
5-Bromo analogHigherSimilarReduced
5-Methyl counterpartNegligibleSimilarEnhanced
3-Carboxamide variantModerateLowerSimilar

Data synthesized from demonstrates how substituents modulate reaction profiles.

Q & A

Q. What are the recommended synthetic routes for (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine and its derivatives in academic research?

Methodological Answer: The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example:

  • Step 1: Bromination or iodination of the pyrrolo[2,3-b]pyridine core to introduce reactive halogens (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) .
  • Step 2: Coupling with methylamine derivatives using Buchwald-Hartwig amination or reductive amination. Yields range from 51% to 85% depending on solvent systems (e.g., heptane/ethyl acetate mixtures) .
  • Purification: Silica gel flash chromatography or recrystallization in ethanol/DMSO mixtures .

Table 1: Example Synthetic Yields

DerivativeReaction TypeYieldReference
20a (5-Bromo-3-phenylethynyl)Sonogashira coupling51%
24a (N,N-dimethyl variant)Reductive amination56%

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Assessment: Use HPLC with UV detection (λ = 254 nm) and compare against ≥98% purity standards .
  • Structural Confirmation:
  • 1H/13C NMR: Key peaks include δ 11.39 ppm (NH proton) and δ 54.14 ppm (methanamine CH2) in DMSO-d6 .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+ = 176.11 for C10H13N3) .

Q. What are the primary biological targets associated with this compound-based compounds?

Methodological Answer: The scaffold is integral to multi-target tyrosine kinase inhibitors (e.g., Pexidartinib/PLX-3397), with IC50 values quantified via:

  • CSF-1R Inhibition: Radioligand binding assays (IC50 = 20 nM) .
  • KIT/FLT3 Inhibition: Fluorescence polarization assays (IC50 = 10–160 nM) .

Table 2: Key Biological Targets and Potency

TargetAssay TypeIC50 (nM)Reference
CSF-1RRadioligand binding20
KITFluorescence polarization16
FLT3Kinase activity assay160

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for kinase inhibition by pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer:

  • Core Modifications: Introduce substituents at the 3-position (e.g., trifluoromethylpyridine in Pexidartinib) to enhance CSF-1R selectivity .
  • Pharmacophore Modeling: Map hydrogen-bonding interactions between the methanamine group and kinase ATP-binding pockets .
  • In Silico Docking: Use programs like AutoDock Vina to predict binding affinities against B-RafV600E or CSF-1R .

Q. How can researchers resolve contradictions in biochemical assay data for multi-target inhibitors containing this scaffold?

Methodological Answer:

  • Assay Validation: Replicate results across orthogonal platforms (e.g., compare radiometric vs. fluorescence-based kinase assays) .
  • Off-Target Profiling: Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify secondary targets like FLT3 .
  • Data Normalization: Correct for solvent effects (e.g., DMSO concentrations >0.1% may artifactually reduce IC50 values) .

Q. What crystallographic techniques are suitable for determining the binding modes of pyrrolo[2,3-b]pyridine derivatives with tyrosine kinases?

Methodological Answer:

  • Crystallization: Co-crystallize inhibitors with kinase domains (e.g., CSF-1R) in 20% PEG 3350 and 0.2 M ammonium sulfate .
  • Refinement: Use SHELXL for high-resolution data (≤1.8 Å) to model ligand electron density .
  • Validation: Check Ramachandran plots and MolProbity scores to ensure stereochemical accuracy .

Q. How do solvent choice and storage conditions impact the stability of derivatives in long-term studies?

Methodological Answer:

  • Solubility: Optimize DMSO stock concentrations (e.g., 83 mg/mL for Pexidartinib) to avoid precipitation .
  • Storage: Store at -20°C in amber vials with desiccants; DMSO solutions remain stable for ≤2 months .
  • Degradation Monitoring: Track via LC-MS for hydrolytic cleavage of the pyrrolopyridine core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.